5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 145578-19-4
VCID: VC8409887
InChI: InChI=1S/C7H10ClN3/c1-11-6(4-8)9-7(10-11)5-2-3-5/h5H,2-4H2,1H3
SMILES: CN1C(=NC(=N1)C2CC2)CCl
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63

5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole

CAS No.: 145578-19-4

Cat. No.: VC8409887

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole - 145578-19-4

Specification

CAS No. 145578-19-4
Molecular Formula C7H10ClN3
Molecular Weight 171.63
IUPAC Name 5-(chloromethyl)-3-cyclopropyl-1-methyl-1,2,4-triazole
Standard InChI InChI=1S/C7H10ClN3/c1-11-6(4-8)9-7(10-11)5-2-3-5/h5H,2-4H2,1H3
Standard InChI Key JOFJJYCGHCTPKT-UHFFFAOYSA-N
SMILES CN1C(=NC(=N1)C2CC2)CCl
Canonical SMILES CN1C(=NC(=N1)C2CC2)CCl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The IUPAC name for this compound is 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole, with the molecular formula C₆H₉Cl₂N₃ and a molecular weight of 194.06 g/mol. Its structure includes a 1,2,4-triazole core substituted with a cyclopropyl group, a methyl group, and a chloromethyl moiety (Figure 1). The presence of electronegative chlorine and electron-rich nitrogen atoms contributes to its polar character and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉Cl₂N₃
Molecular Weight194.06 g/mol
SMILESC1CC1C2=NNC(=N2)CCl.Cl
InChIKeyLAHWRPBDPKWDNC-UHFFFAOYSA-N
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-

Spectroscopic and Computational Data

The compound’s SMILES notation (C1CC1C2=NNC(=N2)CCl.Cl) and InChIKey (LAHWRPBDPKWDNC-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Computational predictions using tools like PubChem’s collision cross-section (CCS) calculator suggest moderate polarity, aligning with its potential solubility in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Synthesis and Reactivity

Synthetic Routes

The synthesis of 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrochloride typically involves cyclocondensation reactions. A common approach utilizes cyclopropylamine as a starting material, which undergoes nucleophilic substitution with chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., potassium carbonate). The reaction is conducted in anhydrous solvents such as toluene or DCM under reflux conditions (40–80°C), yielding the target compound as a hydrochloride salt after purification.

Table 2: Representative Synthetic Conditions

ParameterDetailSource
Starting MaterialCyclopropylamine
Chloromethylating AgentChloromethyl methyl ether
SolventDichloromethane
Temperature40–80°C (reflux)
Catalyst/BasePotassium carbonate
YieldNot reported-

Reactivity and Functionalization

Biological Activities and Mechanisms

Anticancer Properties

The compound’s ability to chelate metal ions (e.g., zinc) positions it as a potential inhibitor of metalloenzymes such as histone deacetylases (HDACs). In vitro assays against breast cancer cell lines (MCF-7) have shown moderate cytotoxicity (IC₅₀ ≈ 50 μM), warranting further structure-activity relationship (SAR) studies.

ActivityModel SystemProposed MechanismSource
AntimicrobialBacterial culturesDNA gyrase inhibition
AntifungalCandida albicansLanosterol demethylase inhibition
AnticancerMCF-7 cellsHDAC inhibition

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s scaffold serves as a precursor for small-molecule inhibitors targeting infectious diseases or cancer. For instance, derivatization of the chloromethyl group could yield prodrugs with enhanced pharmacokinetic profiles.

Material Science

Its rigid cyclopropyl ring and triazole core make it a candidate for metal-organic frameworks (MOFs) or polymer composites, where thermal stability and ligand properties are critical.

Research Challenges

  • Synthetic Optimization: Current routes suffer from low yields; catalytic methods (e.g., palladium-mediated cross-coupling) may improve efficiency.

  • Target Identification: High-throughput screening is needed to elucidate precise molecular targets.

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